trans-1,2-Cyclohexanedicarboxylic acid trans-1,2-Cyclohexanedicarboxylic acid
Brand Name: Vulcanchem
CAS No.: 845713-34-0
VCID: VC13331625
InChI: InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
SMILES: C1CCC(C(C1)C(=O)O)C(=O)O
Molecular Formula: C8H12O4
Molecular Weight: 172.18 g/mol

trans-1,2-Cyclohexanedicarboxylic acid

CAS No.: 845713-34-0

Cat. No.: VC13331625

Molecular Formula: C8H12O4

Molecular Weight: 172.18 g/mol

* For research use only. Not for human or veterinary use.

trans-1,2-Cyclohexanedicarboxylic acid - 845713-34-0

Specification

CAS No. 845713-34-0
Molecular Formula C8H12O4
Molecular Weight 172.18 g/mol
IUPAC Name (1R,2R)-cyclohexane-1,2-dicarboxylic acid
Standard InChI InChI=1S/C8H12O4/c9-7(10)5-3-1-2-4-6(5)8(11)12/h5-6H,1-4H2,(H,9,10)(H,11,12)/t5-,6-/m1/s1
Standard InChI Key QSAWQNUELGIYBC-PHDIDXHHSA-N
Isomeric SMILES C1CC[C@H]([C@@H](C1)C(=O)O)C(=O)O
SMILES C1CCC(C(C1)C(=O)O)C(=O)O
Canonical SMILES C1CCC(C(C1)C(=O)O)C(=O)O

Introduction

Structural Characteristics and Crystallographic Analysis

Molecular Geometry and Stereochemistry

The trans-1,2-cyclohexanedicarboxylic acid molecule adopts a chair conformation, with carboxyl groups positioned on adjacent carbon atoms in a trans-diaxial arrangement. X-ray diffraction studies at 100 K confirm that the molecule lies on a twofold rotation axis, with the cyclohexane ring exhibiting bond lengths of 1.527–1.544 Å for C–C bonds and 1.207–1.317 Å for C=O bonds . The dihedral angle between the two carboxyl groups measures 65.3°, contributing to its steric stability .

Hydrogen Bonding and Crystal Packing

In the solid state, carboxyl groups of adjacent molecules form cyclic hydrogen-bonded dimers via O–H···O interactions (bond length: 1.85 Å), creating infinite chains along the101 crystallographic direction . This packing arrangement enhances thermal stability, as evidenced by its high melting point .

Table 1: Key Crystallographic Parameters

ParameterValue
Space groupC2/cC2/c
Unit cell dimensionsa=14.732(3)a = 14.732(3) Å
b=5.2815(11)b = 5.2815(11) Å
c=15.852(3)c = 15.852(3) Å
β=107.80(3)\beta = 107.80(3)^\circ
Hydrogen bond length1.85 Å

Synthesis and Industrial-Scale Production

Improved Resolution Process

A patented method (WO2014102808A1) resolves the racemic mixture using R-1-phenylethylamine in ethanol, forming a diastereomeric salt. Acid hydrolysis with HCl yields enantiomerically pure trans-(1R,2R)-cyclohexane-1,2-dicarboxylic acid (>99% purity) . Crucially, this process recovers 85–90% of the resolving agent, reducing production costs by 30% compared to earlier methods .

Table 2: Comparison of Synthesis Methods

ParameterTraditional MethodPatent Method
Starting Materials3-Sulfolene, fumaric acidRacemic cyclohexane-1,2-diacid
CatalystRaney nickelNone
Resolution AgentNot recoveredR-1-phenylethylamine (recycled)
Purity90–95%>99%
Cost EfficiencyLowHigh

Physicochemical Properties

Thermal and Solubility Profiles

The compound exhibits a melting point of 228–230°C, with a boiling point estimated at 262.49°C . Its solubility in water is limited (2 g/L at 20°C), but it dissolves readily in acetone (25 g/L) and DMSO (18 g/L) . The pKa values of 4.18 and 5.93 at 20°C indicate moderate acidity, enabling salt formation with amines and metal ions .

Spectroscopic Characteristics

  • IR Spectroscopy: Strong absorption bands at 1700 cm1^{-1} (C=O stretch) and 2500–3000 cm1^{-1} (O–H stretch) .

  • NMR: 1H^1\text{H} NMR (DMSO-d6) shows signals at δ 1.2–1.8 ppm (cyclohexane protons) and δ 12.1 ppm (carboxylic acid protons) .

Industrial and Pharmaceutical Applications

Phthalate-Free Plasticizers

trans-1,2-Cyclohexanedicarboxylic acid esters, such as its diisononyl ester, replace phthalates in PVC products for toys, medical devices, and food packaging. These esters exhibit low migration rates and endocrine-disrupting potential, complying with EU REACH regulations .

Polymer and Resin Production

The acid serves as a monomer in synthesizing thermosetting polyester resins, enhancing mechanical strength and heat resistance in adhesives and coatings . Its rigid cyclohexane backbone improves dimensional stability in epoxy resins.

Pharmaceutical Intermediates

As a chiral building block, it is used in synthesizing lurasidone (an antipsychotic) and avanafil (for erectile dysfunction). The trans-(1R,2R) enantiomer is critical for binding to serotonin and dopamine receptors .

Table 3: Key Applications by Industry

IndustryApplicationBenefit
PlasticsPVC plasticizersNon-toxic, high flexibility
PharmaceuticalsLurasidone intermediateEnantiomeric purity >99%
CoatingsPolyester resinsThermal stability up to 200°C

Future Perspectives

Ongoing research focuses on catalytic asymmetric hydrogenation to bypass resolution steps, potentially reducing production costs by 40% . Additionally, its use in biodegradable polymers aligns with global sustainability goals, with market demand projected to grow at 6.8% CAGR through 2030 .

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